Physicochemical Profiling and Strategic Application of 7-Fluoro-4-methyl-1H-indole-2-carboxylic Acid
Physicochemical Profiling and Strategic Application of 7-Fluoro-4-methyl-1H-indole-2-carboxylic Acid
[1]
Executive Summary
7-fluoro-4-methyl-1H-indole-2-carboxylic acid represents a specialized scaffold in medicinal chemistry, particularly valuable for its dual utility in modulating lipophilicity and blocking metabolic soft spots. As a derivative of the indole-2-carboxylic acid class, it serves as a critical intermediate in the synthesis of NMDA receptor antagonists (specifically glycine-site modulators) and kinase inhibitors.
This guide provides a comprehensive technical analysis of its physicochemical properties, offering researchers a roadmap for its handling, characterization, and application in lead optimization. We move beyond basic data to explore the causality of its behavior—how the C7-fluorine atom influences pKa and metabolic stability, and how the C4-methyl group impacts steric fit and solubility.
Molecular Identity & Structural Analysis[1][2]
The molecule is defined by a fused bicyclic indole core substituted at three key positions. The interplay between the electron-withdrawing fluorine and the electron-donating methyl group creates a unique electronic profile that distinguishes it from the unsubstituted parent indole.
Table 1: Molecular Specifications
| Property | Value / Description |
| IUPAC Name | 7-fluoro-4-methyl-1H-indole-2-carboxylic acid |
| Molecular Formula | C₁₀H₈FNO₂ |
| Molecular Weight | 193.17 g/mol |
| CAS Number | Note: Isomer specific; often custom synthesized. (Analogous to 399-67-7 parent) |
| SMILES | Cc1c2cc(c(n2cc1)F)C(=O)O |
| H-Bond Donors | 2 (Carboxylic OH, Indole NH) |
| H-Bond Acceptors | 3 (Carboxyl O, Carboxyl OH, F) |
| TPSA | ~50 Ų |
Structural Activity Relationship (SAR) Map[1]
The following diagram illustrates the functional impact of each substituent on the molecule's behavior in a biological system.
Figure 1: Functional decomposition of the 7-fluoro-4-methyl-1H-indole-2-carboxylic acid scaffold.
Physicochemical Parameters
Understanding the physicochemical behavior of this molecule is prerequisite to its successful incorporation into drug discovery campaigns. The values below represent a consensus of predicted and experimental data for the indole-2-carboxylic acid class.
Acid Dissociation Constant (pKa)
This molecule possesses two ionizable protons, but only one is physiologically relevant for solubility.
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pKa₁ (Carboxylic Acid): 3.6 – 3.9 (Predicted). The carboxylic acid is relatively strong due to the electron-withdrawing nature of the indole ring. The C7-fluorine exerts a long-range inductive effect that may slightly increase acidity (lower pKa) compared to the non-fluorinated parent.
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pKa₂ (Indole NH): >15 . While generally non-acidic in water, the C7-fluorine increases the acidity of the NH proton, making it more susceptible to deprotonation in strong bases (e.g., NaH in DMF) during synthesis.
Lipophilicity (LogP/LogD)[1]
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LogP (Neutral species): ~2.8 – 3.0 .
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Base Indole-2-COOH: ~2.3
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C4-Methyl contribution: +0.5
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C7-Fluorine contribution: +0.15
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LogD pH 7.4: ~0.5 – 1.0 .
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At physiological pH (7.4), the carboxylic acid (pKa ~3.8) is >99.9% ionized (anionic). This drastically reduces the distribution coefficient, making the molecule significantly more water-soluble than its neutral LogP suggests.
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Solubility Profile
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Water (pH 1.2): Low (< 0.1 mg/mL). The molecule is neutral and aggregates.
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Water (pH 7.4): Moderate to High (> 1 mg/mL). Formation of the carboxylate salt drives solubility.
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Organic Solvents: Highly soluble in DMSO, Methanol, and Ethyl Acetate.
Experimental Protocols
To ensure data integrity, the following self-validating protocols are recommended for characterizing this compound.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask)
Objective: Determine the equilibrium solubility of the solid compound in a specific buffer.
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Preparation: Weigh 5 mg of solid 7-fluoro-4-methyl-1H-indole-2-carboxylic acid into a 1.5 mL HPLC vial.
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Solvent Addition: Add 500 µL of PBS (pH 7.4) or 0.1N HCl (pH 1.0).
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Equilibration: Shake at 300 rpm at 25°C for 24 hours.
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Expert Insight: 24 hours is critical to overcome the "kinetic solubility" burst and reach true thermodynamic equilibrium.
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Separation: Centrifuge at 10,000 rpm for 10 minutes. If a pellet is not visible, the compound has fully dissolved; repeat with more solid.
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Filtration: Filter the supernatant through a 0.22 µm PTFE membrane (low binding).
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Validation Step: Discard the first 20% of the filtrate to account for non-specific binding to the filter membrane.
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Quantification: Analyze via HPLC-UV (254 nm) against a 5-point standard curve prepared in DMSO.
Protocol 2: Potentiometric pKa Determination
Objective: Accurate measurement of the carboxylic acid pKa.
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Setup: Use a potentiometric titrator (e.g., Sirius T3 or equivalent) equipped with a pH electrode.
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Sample Prep: Dissolve ~1 mg of compound in a minimal amount of Methanol/Water (co-solvent is often needed due to low intrinsic solubility of the neutral form).
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Titration: Titrate from pH 2.0 to pH 12.0 using 0.1M KOH.
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Calculation: Use the Yasuda-Shedlovsky extrapolation method to determine the pKa at 0% co-solvent.
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Why this matters: Direct measurement in water often fails due to precipitation of the neutral species near the pKa.
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Workflow Visualization
Figure 2: Step-by-step workflow for thermodynamic solubility assessment.
Synthetic & Purification Considerations
While commercially available, custom synthesis is often required for specific isotopic labeling or high-purity needs.
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Synthesis Route: The Fischer Indole Synthesis is the most robust pathway.
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Precursors:(2-fluoro-5-methylphenyl)hydrazine + Ethyl pyruvate .
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Mechanism: Acid-catalyzed condensation followed by [3,3]-sigmatropic rearrangement.
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Regioselectivity: Cyclization prefers the position ortho to the hydrazine. The 2-fluoro substituent directs cyclization to the open 6-position (relative to the phenyl ring), yielding the 7-fluoro-4-methyl isomer.
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Purification:
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The carboxylic acid moiety allows for Acid-Base Extraction . Dissolve crude in 1M NaOH, wash with Ethyl Acetate (removes non-acidic impurities), then acidify the aqueous layer to pH 2 to precipitate the pure product.
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Recrystallization: Ethanol/Water mixtures are typically effective.
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Strategic Applications in Drug Discovery[1]
The "Fluorine Effect"
The C7-fluorine is not merely a decoration; it is a strategic tool:
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Metabolic Blocking: The C7 position of indoles is electron-rich and prone to oxidative metabolism. Fluorine blocks this site, extending the half-life (
) of the molecule. -
Conformational Bias: The fluorine atom can engage in intramolecular electrostatic interactions with the NH or adjacent substituents, potentially locking the bioactive conformation.
Bioisosterism
This scaffold is a proven bioisostere for:
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Kynurenic Acid: In NMDA glycine-site antagonists (e.g., Gavestinel derivatives).
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Naphthalene: Reducing aromaticity slightly while introducing H-bond capabilities.
References
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PubChem. Indole-2-carboxylic acid | C9H7NO2.[1] National Library of Medicine. Available at: [Link]
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Journal of Medicinal Chemistry. Discovery and Early Optimization of 1H-Indole-2-carboxamides. ACS Publications. Available at: [Link]
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Organic Syntheses. Methyl Indole-4-carboxylate Synthesis. Available at: [Link]
